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Compound of Interest

Compound Name: Red 9

Cat. No.: B1171698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

1-(methylamino)anthraquinone, a significant intermediate in the dye industry and a compound

of interest in medicinal chemistry. The document details various synthetic routes, presents

quantitative data in structured tables, and includes detailed experimental protocols for key

methodologies.

Introduction
1-(Methylamino)anthraquinone is a substituted anthraquinone derivative with applications as a

dye intermediate and potential pharmacological activities. The synthesis of this compound can

be achieved through several pathways, primarily involving nucleophilic substitution or Ullmann

condensation reactions on a substituted anthraquinone core. The choice of a specific synthetic

route often depends on the availability and cost of the starting materials, as well as the desired

scale and purity of the final product. This guide will explore the most common and effective

synthesis strategies.

Core Synthesis Pathways
The synthesis of 1-(methylamino)anthraquinone predominantly proceeds via the reaction of a

suitable anthraquinone precursor with methylamine. The most well-documented starting

materials include 1-haloanthraquinones (chloro- or bromo-), 1-nitroanthraquinone, and

anthraquinone-1-sulfonic acid salts.
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From Anthraquinone-1-Sulfonic Acid Salts
One of the most established methods involves the reaction of sodium or potassium

anthraquinone-1-sulfonate with an aqueous solution of methylamine under pressure and at

elevated temperatures.[1] This method is advantageous due to the availability of the starting

sulfonate salt.
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Diagram 1: Synthesis from Anthraquinone-1-sulfonate.

From 1-Haloanthraquinones
The reaction of 1-chloroanthraquinone or 1-bromoanthraquinone with methylamine represents

a common nucleophilic aromatic substitution pathway.[1] This reaction is often catalyzed by a

copper salt and carried out in a solvent like pyridine.[1] This approach is also referred to as an

Ullmann condensation or Ullmann-type reaction, which is a copper-promoted conversion of aryl

halides to aryl amines.[2][3]
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Diagram 2: Synthesis from 1-Haloanthraquinone.
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From 1-Nitroanthraquinone
1-(Methylamino)anthraquinone can also be synthesized from 1-nitroanthraquinone by

treatment with alcoholic methylamine under pressure.[1] This reaction involves the nucleophilic

substitution of the nitro group.
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Diagram 3: Synthesis from 1-Nitroanthraquinone.

Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis pathways.

Starting
Material

Reagents Conditions Yield
Melting
Point (°C)

Reference

Sodium

anthraquinon

e-α-sulfonate

25% aq.

Methylamine,

Sodium

chlorate

130–135°C,

12 hours,

Autoclave

76-80% 166–171 [1]

α-

Chloroanthra

quinone

25% aq.

Methylamine,

Pyridine,

Copper salt

Not specified Not specified Not specified [1]

1-

Methylamino

anthraquinon

e (for

bromination)

Bromine,

Pyridine

Steam bath,

6 hours

70-74% (of

bromo-

derivative)

193-195 [4]
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Reactant Moles Mass (g) Volume (ml)

From Sodium

anthraquinone-α-

sulfonate

Sodium

anthraquinone-α-

sulfonate

1.29 399 -

Sodium chlorate 0.43 45 -

25% aq. Methylamine 6.25 780 -

Water - - 1200

From α-

Chloroanthraquinone

α-

Chloroanthraquinone
1.79 433 -

Pyridine - - 1500

25% aq. Methylamine - - 600

Copper salt - 2.5 -

Detailed Experimental Protocols
Synthesis from Sodium Anthraquinone-α-sulfonate[1]
Experimental Workflow:
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Charge Autoclave:
- Sodium anthraquinone-α-sulfonate (399g)

- Sodium chlorate (45g)
- 25% aq. Methylamine (780g)

- Water (1.2L)

Heat with stirring at 130-135°C for 12 hours

Cool down while continuing to stir

Filter the solid product

Wash with two 500ml portions of hot water (70°C)

Air dry the product

Obtain 1-(Methylamino)anthraquinone (180-199g)

Click to download full resolution via product page

Diagram 4: Workflow for Synthesis from Sulfonate.

Procedure:

A 1-gallon autoclave is charged with 399 g (1.29 moles) of technical sodium anthraquinone-

α-sulfonate, 45 g (0.43 mole) of sodium chlorate, 780 g (6.25 moles) of a 25% aqueous
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solution of methylamine, and 1.2 L of water.

The mixture is heated with stirring for 12 hours at 130–135°C.

The heat is then turned off, but stirring is continued to allow the product to separate in an

easily removable form.

Once cooled, the autoclave is opened, and the contents are removed. Any material adhering

to the walls is rinsed out with water.

The solid product is collected by filtration on a Büchner funnel.

The red product is washed with two 500-ml portions of hot water (70°C) and then air-dried.

The yield of 1-methylaminoanthraquinone is 180–199 g, with a melting point of 166–171°C.

Synthesis from α-Chloroanthraquinone[1]
Procedure:

A suitable reaction vessel is charged with 433 g (1.79 moles) of α-chloroanthraquinone, 1.5 L

of pyridine, 600 ml of 25% aqueous methylamine, and 2.5 g of a copper salt.

The reaction mixture is heated under appropriate conditions (details not specified in the

reference, but typically requires elevated temperatures).

After the reaction is complete, the product is worked up by washing with dilute (2%)

hydrochloric acid.

Further Reactions: Bromination of 1-
(Methylamino)anthraquinone
1-(Methylamino)anthraquinone can be further functionalized, for example, through bromination

to produce 1-methylamino-4-bromoanthraquinone, another important dye intermediate.[4][5]

Experimental Protocol for Bromination:[4]
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In a 2-L three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping

funnel, place 119 g (0.5 mole) of 1-methylaminoanthraquinone and 600 ml of pyridine.

With stirring, add 90 g (29 ml, 0.56 mole) of bromine over a period of 9–10 minutes.

Heat the mixture on a steam bath for 6 hours with continuous stirring.

Transfer the hot mixture to a beaker and allow it to cool.

Collect the separated solid on a Büchner funnel and wash it thoroughly with hot water.

After drying, the resulting deep red 1-methylamino-4-bromoanthraquinone weighs 111–117 g

(70–74% yield) and has a melting point of 193–195°C.

Conclusion
The synthesis of 1-(methylamino)anthraquinone can be effectively achieved through various

pathways, with the choice of method depending on factors such as starting material availability,

cost, and desired scale. The methods presented in this guide, particularly the well-documented

procedures from Organic Syntheses, provide a solid foundation for researchers and

professionals in the field. The quantitative data and detailed protocols serve as a valuable

resource for the practical application of these synthetic routes. Further modifications and

optimizations of these procedures may be possible to improve yields, reduce reaction times, or

enhance product purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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